4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid: is a synthetic azo compound Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by coupling with an appropriate aromatic compound. The process begins with the diazotization of an aromatic amine using nitrous acid (HNO2) to form a diazonium salt. This intermediate is then coupled with an ethoxy-substituted aromatic compound under controlled conditions to yield the desired azo compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4) under controlled conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated benzene derivatives.
Scientific Research Applications
4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in chromatography and spectrophotometric analysis due to its distinct color properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and cosmetics
Mechanism of Action
The mechanism of action of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo electrophilic aromatic substitution, where the azo group acts as an electron-withdrawing group, facilitating the attack of electrophiles on the aromatic ring. This interaction can lead to various chemical modifications, making it useful in different applications .
Comparison with Similar Compounds
- 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid
- 4-[(E)-(4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid
Comparison: While these compounds share the azo group and sulfonic acid functionality, 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid is unique due to its ethoxy and dioxobutan-2-yl substituents. These groups can influence the compound’s solubility, reactivity, and color properties, making it distinct in its applications .
Properties
CAS No. |
53306-88-0 |
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Molecular Formula |
C12H14N2O6S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
4-[(1-ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H14N2O6S/c1-3-20-12(16)11(8(2)15)14-13-9-4-6-10(7-5-9)21(17,18)19/h4-7,11H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
YTPWKFIENSUKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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